CM572: A Technical Guide to its High-Affinity Binding to the Sigma-2 Receptor
CM572: A Technical Guide to its High-Affinity Binding to the Sigma-2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of CM572, a selective and irreversible partial agonist for the sigma-2 (σ2) receptor. CM572's high affinity and selectivity for the σ2 receptor, which is overexpressed in numerous cancer cell lines, make it a valuable tool for cancer research and a potential candidate for therapeutic development. This document details the quantitative binding data, experimental methodologies, and associated signaling pathways of CM572.
Quantitative Binding Affinity of CM572
CM572 exhibits a high and selective affinity for the σ2 receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor. This selectivity is a key characteristic, as it minimizes off-target effects. The binding of CM572 to the σ2 receptor has been determined to be irreversible, a feature attributed to its isothiocyanate moiety.[1][2] The key binding affinity values are summarized in the table below.
| Ligand | Receptor | Preparation | Radioligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |
| CM572 | σ2 | Rat Liver Membranes | [³H]DTG | 14.6 ± 6.9 | ≥700-fold | [1] |
| CM572 | σ1 | Rat Liver Membranes | --INVALID-LINK---Pentazocine | ≥10,000 | [1] | |
| SN79 (Parent Compound) | σ2 | Not Specified | Not Specified | 7 | ~4-fold | [1] |
| SN79 (Parent Compound) | σ1 | Not Specified | Not Specified | 27 | [1] |
Experimental Protocols: Radioligand Binding Assays
The determination of CM572's binding affinity for σ1 and σ2 receptors was conducted through competitive radioligand binding assays.[1]
Materials:
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Tissue Preparation: Rat liver membranes were used for the assays.
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Radioligands:
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Masking Ligand: Unlabeled (+)-pentazocine was used to mask σ1 receptors in the σ2 receptor binding assays.[1]
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Instrumentation: Scintillation counter for measuring radioactivity.
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Analysis Software: GraphPad Prism was used for data analysis and determination of Kᵢ values.[1]
Methodology:
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Membrane Preparation: Homogenates of rat liver membranes were prepared and diluted in a Tris-HCl buffer.
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σ2 Receptor Binding Assay:
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Rat liver membranes were incubated with a specific concentration of [³H]DTG.
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To ensure that [³H]DTG only bound to σ2 receptors, a saturating concentration of unlabeled (+)-pentazocine was added to block all σ1 receptor binding sites.[1]
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Increasing concentrations of the competitor ligand, CM572, were added to displace the radioligand.
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σ1 Receptor Binding Assay:
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Rat liver membranes were incubated with --INVALID-LINK---pentazocine.
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Increasing concentrations of CM572 were added to compete with the radioligand for binding to the σ1 receptors.
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Incubation and Filtration: The assays were incubated to allow for binding equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters were washed with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
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Data Analysis: Competition curves were generated by plotting the percentage of specific radioligand binding against the logarithm of the competitor concentration. The IC₅₀ values (the concentration of competitor that inhibits 50% of specific radioligand binding) were determined from these curves. The Kᵢ values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation, taking into account the dissociation constant (Kd) of the radioligand.[1]
Signaling Pathways of CM572 at the Sigma-2 Receptor
The binding of CM572 to the σ2 receptor initiates a cascade of intracellular events, ultimately leading to apoptosis in cancer cells. The key signaling events are an increase in intracellular calcium concentration and the activation of the pro-apoptotic protein, BH3-interacting domain death agonist (BID).
Calcium Mobilization
CM572 induces a rapid, dose-dependent increase in cytosolic calcium levels.[1][2] This effect is consistent with the known function of σ2 receptor agonists.[3] The primary source of this calcium is the endoplasmic reticulum, a major intracellular calcium store.[1]
Induction of Apoptosis
Prolonged exposure to CM572 leads to dose-dependent cell death.[1][2] A key step in this apoptotic pathway is the cleavage and activation of BID.[1][2] Activated BID (tBID) translocates to the mitochondria, where it promotes the release of other pro-apoptotic factors, leading to caspase activation and programmed cell death.
The sigma-2 receptor has also been shown to interact with the Epidermal Growth Factor Receptor (EGFR), which can influence downstream signaling pathways such as the Ras/Raf/MAPK and PI3K/Akt pathways, both of which are critical in cell proliferation and survival.[4][5] The irreversible binding of CM572 to the sigma-2 receptor likely modulates these pathways, contributing to its anti-tumor activity.
References
- 1. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of CM572, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of CM572, a Selective Irreversible Partial Agonist of the Sigma-2 Receptor with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
